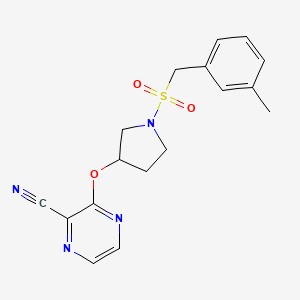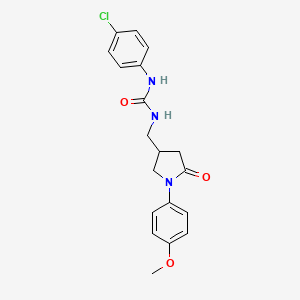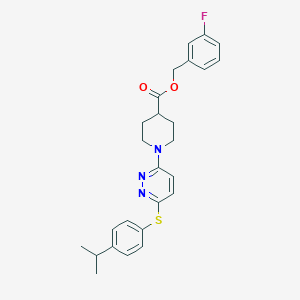
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide (BPPA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPA is a piperazine derivative that has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the central nervous system. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in inflamed tissues. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has also been shown to reduce the levels of oxidative stress markers in the brain, indicating its potential as a neuroprotective agent. Additionally, N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide in lab experiments is its relatively low toxicity. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been found to have a low acute toxicity in animal studies, making it a safe compound to work with. However, one limitation of using N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is its poor solubility in water, which may limit its applicability in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and neurological disorders. Further studies are needed to elucidate the mechanisms of action of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide and to determine its efficacy in animal models of disease. Another area of interest is the development of novel N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Overall, N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide represents a promising compound for further investigation in the field of medicinal chemistry.
Synthesis Methods
The synthesis of N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves the reaction of 2-butoxyaniline with 2-(3-oxopiperazin-2-yl)acetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction yields N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide as a white solid with a melting point of 145-147°C.
Scientific Research Applications
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has also been investigated for its anticonvulsant properties and has been found to be effective in reducing seizure activity in animal models of epilepsy. Additionally, N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has been shown to have potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced neuronal damage.
properties
IUPAC Name |
N-(2-butoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-3-10-22-14-7-5-4-6-12(14)19-15(20)11-13-16(21)18-9-8-17-13/h4-7,13,17H,2-3,8-11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWEBKHBCGPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2806961.png)
![11,13-Dimethyl-6-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2806962.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2806964.png)


![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806968.png)

![5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2806971.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one](/img/structure/B2806973.png)
![N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2806975.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2806979.png)

![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)
